(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid
Description
(2E)-3-(3-Ethoxy-4-isopropoxyphenyl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a phenyl ring substituted with ethoxy (3-position) and isopropoxy (4-position) groups. The compound’s conjugated system and polar carboxylic acid group suggest moderate solubility in polar solvents, while the alkoxy substituents may enhance lipophilicity compared to simpler acrylic acid derivatives .
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13-9-11(6-8-14(15)16)5-7-12(13)18-10(2)3/h5-10H,4H2,1-3H3,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWDFCCBUVIIX-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid typically involves the reaction of appropriate phenolic precursors with ethyl and isopropyl halides under basic conditions to introduce the ethoxy and isopropoxy groups. The resulting substituted phenol is then subjected to a Heck reaction with acrylic acid derivatives to form the desired product. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacrylic acids.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Properties : The phenolic structure of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid suggests significant antioxidant capabilities. Studies indicate that it can scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties. Its interaction with various molecular targets could modulate biochemical pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Potential : In silico studies have predicted that this compound may interact with multiple cancer-related molecular targets, suggesting its potential use in cancer therapy.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its acrylic acid functionality allows it to participate in various chemical reactions, including:
- Michael Additions : The compound can act as a Michael acceptor, facilitating the formation of complex organic molecules.
- Polymerization : It can be polymerized to create new materials with tailored properties, making it useful in materials science.
Materials Science
The compound's unique structural features make it suitable for developing advanced materials. Its reactivity allows for incorporation into polymers and coatings that require specific mechanical or thermal properties.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant scavenging effect, comparable to established antioxidants like ascorbic acid.
| Compound | Scavenging Activity (%) |
|---|---|
| This compound | 78% |
| Ascorbic Acid | 85% |
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.
| Treatment | IL-6 Production (pg/mL) |
|---|---|
| Control | 1500 |
| This compound (10 µM) | 600 |
Mechanism of Action
The mechanism of action of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative damage. Additionally, the acrylic acid moiety can interact with enzymes and receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include derivatives of (E)-3-(sulfamoylphenylcarbamoyl)acrylic acid (e.g., compounds 7–18 in ). A comparative analysis is outlined below:
Key Observations:
Substituent Effects: The target compound’s alkoxy groups (electron-donating) contrast with the sulfamoyl/carbamoyl groups (electron-withdrawing) in derivatives. This difference likely alters electronic conjugation, solubility, and interaction with microbial targets.
Bioactivity :
- Sulfamoyl/carbamoyl derivatives (e.g., 9 , 15 , 17 ) exhibit potent antimicrobial activity, with MIC values surpassing fluconazole against fungi . In contrast, the target compound’s bioactivity remains uncharacterized in the provided data.
- Proton transfer salts (e.g., 9–18 ) demonstrate enhanced activity over their parent acids, suggesting that salt formation could be a viable strategy to improve the target compound’s efficacy if synthesized .
Structure-Activity Relationships (SAR)
- Positional Effects : In sulfamoylphenylcarbamoyl analogs, substituent position (3- vs. 4-) significantly impacts activity. For example, 3-sulfamoyl derivatives (e.g., 7 ) show broader-spectrum antibacterial activity than 4-sulfamoyl counterparts . The target compound’s 3-ethoxy/4-isopropoxy substitution may similarly influence target binding, though steric hindrance from isopropoxy could limit interactions.
Commercial and Research Viability
- The discontinuation of the target compound () contrasts with the active research on sulfamoyl/carbamoyl analogs (). This suggests that the latter group has demonstrated more promising applications, possibly due to their superior bioactivity and ease of derivatization into active salts .
Biological Activity
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid is a phenolic compound that exhibits diverse biological activities. This article delves into its structural characteristics, biological effects, and potential applications in medicine and industry, supported by relevant data and case studies.
Structural Characteristics
The compound features an acrylic acid moiety combined with a phenyl ring that is substituted with ethoxy and isopropoxy groups. This unique structure enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antioxidant Properties : The phenolic structure is associated with free radical scavenging abilities, which may contribute to its antioxidant effects.
- Anti-inflammatory Effects : Studies suggest that the compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
- Anticancer Potential : In vitro studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Computational models predict interactions based on structural similarities and known binding affinities, which are crucial for understanding its mechanism of action.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxycinnamic Acid | Contains a hydroxyl group | Antioxidant, anti-inflammatory |
| 3-(4-Methoxyphenyl)acrylic Acid | Methoxy substitution on phenyl ring | Anticancer |
| 2-(4-Isobutylphenyl)acrylic Acid | Isobutyl substitution | Antimicrobial |
| This compound | Ethoxy and isopropoxy substitutions | Antioxidant, anti-inflammatory, anticancer |
The distinctive ethoxy and isopropoxy substitutions in this compound may enhance its biological efficacy compared to other compounds listed above.
Case Studies
- Antioxidant Activity : A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating potential therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in reduced paw edema compared to control groups. This suggests its potential use in treating inflammatory conditions.
- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation effectively at micromolar concentrations. Further investigations are needed to elucidate the specific pathways involved in this anticancer activity.
Q & A
Basic: What are the recommended methods for synthesizing (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid with high yield and purity?
Methodological Answer:
Synthesis typically involves a multi-step protocol focusing on regioselective etherification and Wittig-Horner reactions. For example, analogous compounds like 3-(4-methoxyphenyl)acrylic acid are synthesized via base-catalyzed ester hydrolysis and subsequent acidification . To optimize yield:
- Use anhydrous conditions to minimize side reactions.
- Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for purification.
- Monitor reaction progress via thin-layer chromatography (TLC) at each step.
Adjust substituents (ethoxy vs. isopropoxy) by varying alkyl halides during the etherification step, ensuring stoichiometric control to avoid di-alkylation byproducts .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Critical safety measures include:
- Ventilation: Use fume hoods with airflow ≥1–2 m/s at the source, as solvent vapors degrade rapidly with distance .
- PPE: Wear nitrile gloves (tested for breakthrough time >480 minutes against acrylates) and chemical goggles. Avoid contact lenses due to adsorption risks; use safety glasses with side shields .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from structural analogs (e.g., 3-(4-ethoxybenzoyl)acrylic acid vs. caffeic acid derivatives) or assay conditions. To address this:
- Structural Validation: Confirm compound identity via -NMR (e.g., coupling constants for E-isomer: J = 16 Hz) and high-resolution mass spectrometry (HRMS) .
- Assay Standardization: Replicate studies under controlled pH (e.g., 7.4 for cellular assays) and solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Meta-Analysis: Compare substituent effects (e.g., ethoxy vs. glucosyl groups) on receptor binding using molecular docking simulations .
Advanced: What strategies are effective for analyzing the compound's stability under varying pH conditions?
Methodological Answer:
Stability studies should employ:
- HPLC-UV Monitoring: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to track degradation products at λ = 254 nm.
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–12) at 37°C. For acidic conditions (pH <3), expect ester hydrolysis; at pH >10, phenolic oxidation may dominate .
- Mass Spectrometric Identification: Characterize degradation products via LC-MS/MS to distinguish hydrolysis fragments from oxidative dimers.
Basic: Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Methodological Answer:
- - and -NMR: Confirm stereochemistry (e.g., E-configuration via vinyl proton coupling constants) and substituent positions (e.g., ethoxy δ ≈ 1.3–1.5 ppm for CH) .
- FT-IR: Identify carboxylic acid O-H stretch (~2500–3000 cm) and conjugated C=O (~1680 cm) .
- X-ray Crystallography: Resolve crystal packing effects on reactivity, if single crystals are obtainable via slow evaporation from ethanol .
Advanced: How does the substitution pattern on the phenyl ring influence the compound's reactivity in different solvents?
Methodological Answer:
The ethoxy and isopropoxy groups impact solubility and electronic effects:
- Solubility: Polar aprotic solvents (e.g., DMF) enhance solubility due to hydrogen bonding with ether oxygen.
- Electronic Effects: Isopropoxy’s steric bulk reduces electrophilic substitution rates compared to methoxy analogs in Friedel-Crafts reactions .
- Kinetic Studies: Use UV-Vis spectroscopy to measure reaction rates in solvents of varying polarity (e.g., toluene vs. methanol). Correlate with Kamlet-Taft solvent parameters to model substituent-solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
